Zuclopenthixol acetate

Übersicht

Beschreibung

Zuclopenthixolacetat ist ein typisches Antipsychotikum, das hauptsächlich zur Behandlung von Schizophrenie und anderen Psychosen eingesetzt wird. Es ist ein Thioxanthen-Derivat und bekannt für seine Wirksamkeit bei der Behandlung akuter psychotischer Episoden und aggressiven Verhaltens bei Patienten . Zuclopenthixolacetat ist in verschiedenen Darreichungsformen erhältlich, darunter orale Tabletten und intramuskuläre Injektionen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Zuclopenthixolacetat umfasst mehrere Schritte, beginnend mit der Herstellung des Thioxanthen-Grundkörpers. Der Prozess beinhaltet typischerweise die folgenden Schritte :

Bildung des Thioxanthen-Grundkörpers: Die Synthese beginnt mit der Herstellung von 2-Chlor-9H-thioxanthen-9-on, das dann mit verschiedenen Reagenzien zu dem Thioxanthen-Grundkörper umgesetzt wird.

Substitutionsreaktionen: Der Thioxanthen-Grundkörper unterliegt Substitutionsreaktionen, um die Piperazin-Einheit einzuführen. Dies beinhaltet die Reaktion des Thioxanthen-Grundkörpers mit 1-(2-Hydroxyethyl)piperazin.

Bildung von Zuclopenthixol: Der letzte Schritt beinhaltet die Reaktion des substituierten Thioxanthens mit geeigneten Reagenzien zur Bildung von Zuclopenthixol. Diese Verbindung wird dann verestert, um Zuclopenthixolacetat zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Zuclopenthixolacetat beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu erzielen. Der Prozess umfasst:

Chemische Reaktionsanalyse

Arten von Reaktionen

Zuclopenthixolacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.

Reduktion: Reduktionsreaktionen können den Thioxanthen-Grundkörper verändern und die pharmakologischen Eigenschaften der Verbindung beeinflussen.

Substitution: Substitutionsreaktionen werden im Syntheseprozess verwendet, um funktionelle Gruppen in den Thioxanthen-Grundkörper einzuführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Wasserstoffperoxid und andere Peroxide.

Reduktionsmittel: Natriumborhydrid und andere Hydride.

Substitutionsmittel: Verschiedene Alkylierungsmittel und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Zuclopenthixol, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of zuclopenthixol acetate involves several steps, starting with the preparation of the thioxanthene core. The process typically includes the following steps :

Formation of the Thioxanthene Core: The synthesis begins with the preparation of 2-chloro-9H-thioxanthen-9-one, which is then reacted with various reagents to form the thioxanthene core.

Substitution Reactions: The thioxanthene core undergoes substitution reactions to introduce the piperazine moiety. This involves the reaction of the thioxanthene core with 1-(2-hydroxyethyl)piperazine.

Formation of Zuclopenthixol: The final step involves the reaction of the substituted thioxanthene with appropriate reagents to form zuclopenthixol. This compound is then esterified to produce this compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Hydrolysis & Bioactivation

The acetate ester undergoes in vivo hydrolysis to release active zuclopenthixol, mediated by esterases in physiological fluids :

Reaction:

| Hydrolysis Parameter | Value | Source |

|---|---|---|

| Time to peak serum level | 24–48 hours | |

| Half-life (release phase) | ~32 hours | |

| Bioavailability | 98–99% protein-bound |

Metabolic Transformations

Active zuclopenthixol undergoes three primary hepatic pathways :

Metabolic Pathways

-

Sulphoxidation : Oxidation of the thioxanthene sulfur atom.

-

N-dealkylation : Cleavage of the piperazine side chain.

-

Glucuronidation : Conjugation with glucuronic acid.

| Pathway | Enzyme System | Metabolites | Activity |

|---|---|---|---|

| Sulphoxidation | CYP3A4 | Sulphoxide derivatives | Inactive |

| N-dealkylation | CYP2D6 | Desalkyl-zuclopenthixol | Inactive |

| Glucuronidation | UGT1A4 | Glucuronide conjugates | Inactive |

Key Pharmacokinetic Data:

Degradation Under Stress Conditions

Limited data exist on forced degradation, but stability studies indicate:

-

Photodegradation : Thioxanthene core susceptible to UV light, forming chlorinated byproducts .

-

Thermal stability : Stable at ≤25°C in oil vehicles; degrades above 40°C .

Drug-Drug Interaction Chemistry

This compound’s metabolism is influenced by:

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Acute Psychosis:

- Indications: Zuclopenthixol acetate is primarily used for treating acute episodes of schizophrenia and mania. It has been shown to effectively reduce symptoms such as hallucinations, delusions, and aggressive behavior .

- Mechanism of Action: The compound works by restoring the balance of neurotransmitters in the brain, particularly dopamine, which is often dysregulated in psychotic disorders .

2. Management of Acute Aggression:

- Clinical Use: Studies have demonstrated that this compound can be effective in managing acute aggression or violence associated with serious mental illnesses. Its rapid sedative effect makes it suitable for emergency settings .

- Efficacy: Research indicates that this compound provides early sedation with low levels of neurological side effects compared to other antipsychotics like haloperidol .

3. Long-Term Management:

- While primarily used for acute situations, there are indications that lower doses may help manage chronic symptoms in community settings, potentially reducing hospitalization needs .

Case Studies

Case Study 1: Recurrent Pretibial Edema

- A 53-year-old male with bipolar disorder developed bilateral pretibial edema following repeated this compound injections. Despite extensive medical evaluations showing no underlying pathological causes, the relationship between the drug and edema was deemed probable based on the Naranjo Adverse Reaction Probability Scale . The edema resolved spontaneously after discontinuation of the medication.

Case Study 2: Efficacy in Acute Mania

- In a clinical setting, patients exhibiting manic symptoms were treated with this compound. Results showed significant reductions in manic symptoms within days of treatment initiation, highlighting its utility as a rapid intervention for acute episodes .

Comparative Data

| Aspect | This compound | Haloperidol |

|---|---|---|

| Onset of Action | Rapid (2 hours) | Moderate (1-2 hours) |

| Duration of Effect | 24-48 hours | Varies (up to 24 hours) |

| Side Effects | Low neurological effects | Higher risk of EPS |

| Indications | Acute psychosis, mania | Broad psychotic disorders |

Wirkmechanismus

Zuclopenthixol acetate exerts its effects by antagonizing dopamine receptors, specifically D1 and D2 receptors, in the brain. This antagonism reduces the activity of dopamine, a neurotransmitter involved in the regulation of mood, behavior, and cognition . Additionally, this compound has high affinity for alpha1-adrenergic and 5-HT2 receptors, contributing to its antipsychotic and sedative effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zuclopenthixolacetat ähnelt anderen Thioxanthen-basierten Antipsychotika, darunter:

Clopenthixol: Die Stammverbindung, von der Zuclopenthixol abgeleitet ist.

Flupenthixol: Ein weiteres Thioxanthen-Derivat mit ähnlichen antipsychotischen Eigenschaften.

Chlorprothixen: Eine verwandte Verbindung mit ähnlichen pharmakologischen Wirkungen.

Einzigartigkeit

Zuclopenthixolacetat ist einzigartig in seiner Kombination von antipsychotischen und sedativen Wirkungen, was es besonders nützlich für die Behandlung akuter psychotischer Episoden und aggressiven Verhaltens macht. Seine hohe Affinität zu mehreren Rezeptortypen trägt zu seinem breiten Wirkungsspektrum bei .

Biologische Aktivität

Zuclopenthixol acetate is an antipsychotic medication belonging to the thioxanthene class, primarily used in the management of acute psychosis, including schizophrenia and mania. This article delves into its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and associated side effects, supported by data tables and case studies.

This compound primarily functions as a dopamine receptor antagonist , specifically targeting D1 and D2 receptors. It also exhibits significant antagonistic effects on alpha-1 adrenergic receptors and 5-HT2 serotonin receptors. Its pharmacological profile includes:

- Dopamine Receptor Antagonism : Blocks D1 and D2 receptors, reducing dopaminergic activity linked to psychotic symptoms.

- Alpha-1 Adrenergic Receptor Antagonism : May contribute to its sedative effects.

- Serotonin Receptor Antagonism : Involvement in mood stabilization and reduction of psychotic symptoms.

The compound's high protein binding (98-99%) and extensive volume of distribution (20 L/kg) indicate its significant interaction with body tissues, influencing both efficacy and side effects .

Pharmacokinetics

The pharmacokinetics of this compound reveal critical insights into its absorption, metabolism, and elimination:

| Parameter | Value |

|---|---|

| Absorption | Slow release from depot |

| Metabolism | Sulphoxidation, N-dealkylation |

| Elimination Half-life | Approximately 24 hours |

| Route of Elimination | Primarily renal |

Upon intramuscular injection, the decanoate ester form allows for prolonged action, with effects lasting up to 72 hours .

Comparative Studies

A systematic review assessed the effectiveness of this compound in treating acute schizophrenia compared to other antipsychotics. Key findings include:

- Sedation Onset : this compound users experienced earlier sedation than those on haloperidol (OR 0.18, CI 0.04-0.93) at four hours post-administration.

- Efficacy in Aggression Management : No significant differences were found in controlling aggressive or disorganized behavior compared to standard treatments .

Case Studies

- Case of Bipolar Disorder : A 53-year-old male developed bilateral pretibial edema after multiple injections of this compound. Despite this adverse effect, his manic symptoms improved significantly during treatment .

- Huntington's Disease Patient : A 58-year-old man with agitation due to Huntington's disease was treated successfully with this compound without significant side effects apart from transient fluid retention .

Side Effects

This compound is associated with several side effects, predominantly extrapyramidal symptoms such as:

- Tremor

- Rigidity

- Akathisia

- Dystonia

Other reported adverse effects include sedation and potential metabolic changes leading to conditions like fluid retention or edema .

Eigenschaften

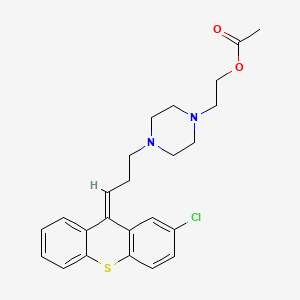

IUPAC Name |

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN2O2S/c1-18(28)29-16-15-27-13-11-26(12-14-27)10-4-6-20-21-5-2-3-7-23(21)30-24-9-8-19(25)17-22(20)24/h2-3,5-9,17H,4,10-16H2,1H3/b20-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAUOBQMCDIVPQ-IOXNKQMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235032 | |

| Record name | Zuclopenthixol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85721-05-7 | |

| Record name | Zuclopenthixol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85721-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zuclopenthixol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuclopenthixol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZUCLOPENTHIXOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349S2ZHF05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.